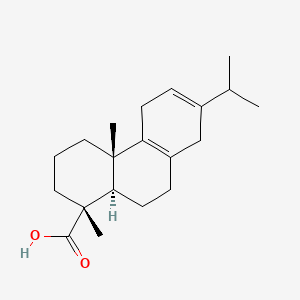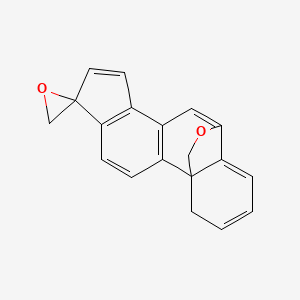
(Z)-1-Acetoxy-1-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-Acetoxy-1-heptene is an organic compound characterized by the presence of an acetoxy group attached to a heptene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Acetoxy-1-heptene typically involves the esterification of (Z)-1-hepten-1-ol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones.
Reduction: Reduction of this compound can lead to the formation of (Z)-1-hepten-1-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: (Z)-1-hepten-1-ol.
Substitution: Various substituted heptenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-1-Acetoxy-1-heptene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis
Industry: This compound can be utilized in the production of fragrances, flavors, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry.
Wirkmechanismus
The mechanism of action of (Z)-1-Acetoxy-1-heptene involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can be hydrolyzed by esterases, leading to the formation of (Z)-1-hepten-1-ol and acetic acid. This hydrolysis reaction is crucial in biological systems where esterases play a significant role in metabolism.
Vergleich Mit ähnlichen Verbindungen
(E)-1-Acetoxy-1-heptene: The geometric isomer of (Z)-1-Acetoxy-1-heptene, differing in the spatial arrangement of the acetoxy group.
1-Acetoxy-2-heptene: A positional isomer with the acetoxy group attached to the second carbon of the heptene chain.
1-Hepten-1-ol: The alcohol precursor of this compound.
Uniqueness: this compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different reaction pathways and products compared to its isomers.
Eigenschaften
CAS-Nummer |
17574-86-6 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
acetic acid;hept-1-en-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
LHHIAGXENWLWJP-UHFFFAOYSA-N |
SMILES |
CCCCCC=CO.CC(=O)O |
Kanonische SMILES |
CCCCCC=CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


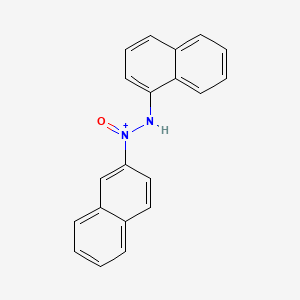
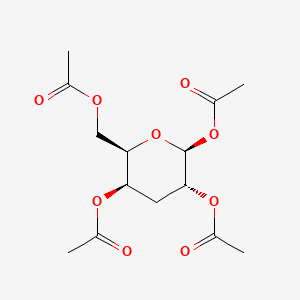
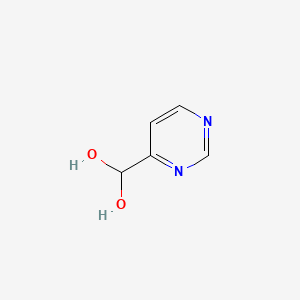
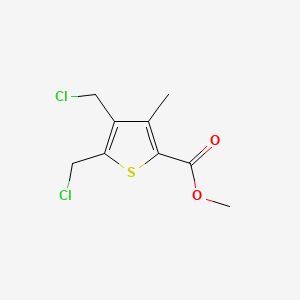
![(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol](/img/structure/B578908.png)
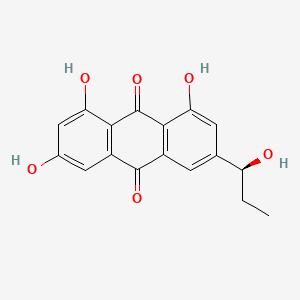
![(2Z,9Z)-6,13-dioxatricyclo[9.3.0.04,8]tetradeca-1(14),2,4,7,9,11-hexaene](/img/structure/B578915.png)
